molecular formula C12H10FNO2 B8047877 methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8047877
M. Wt: 219.21 g/mol
InChI Key: SBIWPRUCVWNMMV-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a fluorophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Bromination of 2-fluoroacetophenone: 2-fluoroacetophenone is reacted with a brominating agent to form 2-fluoro-alpha-bromoacetophenone.

    Reaction with Malononitrile: The brominated product is then reacted with malononitrile to yield 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile.

    Cyclization: This intermediate undergoes cyclization in the presence of hydrogen chloride in ethyl acetate to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

    Catalytic Dechlorination: The chloro compound is then subjected to catalytic dechlorination to produce 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

    Hydrogenation Reduction: Finally, hydrogenation reduction is carried out to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pyrrole ring may participate in hydrogen bonding and other interactions that modulate the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group also imparts distinct electronic properties that can affect its interactions in various chemical and biological contexts.

Properties

IUPAC Name

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIWPRUCVWNMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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